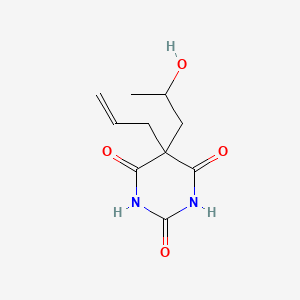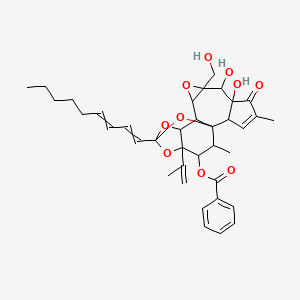
Etilefrine pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etilefrine pivalate is a sympathomimetic agent that was never marketed. It is the 3-pivalate ester of etilefrine (ethylnorphenylephrine) and has much greater lipophilicity than etilefrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etilefrine pivalate can be synthesized through the esterification of etilefrine with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Etilefrine pivalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etilefrine and pivalic acid.
Oxidation: The phenolic group in this compound can be oxidized to form quinones.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Etilefrine and pivalic acid
Oxidation: Quinones and other oxidized derivatives
Substitution: Various substituted etilefrine derivatives
Scientific Research Applications
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating its effects on adrenergic receptors and related signaling pathways.
Medicine: Potential use as a cardiovascular agent due to its sympathomimetic properties.
Industry: Possible applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Etilefrine pivalate exerts its effects by acting as an agonist of α1 and β1 adrenergic receptors . This interaction leads to vasoconstriction and increased cardiac output, stroke volume, and blood pressure . The compound stimulates both α and β adrenergic receptors, which are involved in the regulation of cardiovascular functions .
Comparison with Similar Compounds
Etilefrine pivalate is similar to other pivalate esters such as:
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
Uniqueness
This compound is unique due to its higher lipophilicity compared to etilefrine, which may enhance its ability to cross biological membranes and exert its effects more efficiently . This property makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
- Etilefrine (ethylnorphenylephrine)
Properties
CAS No. |
100696-30-8 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI Key |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)



![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)


